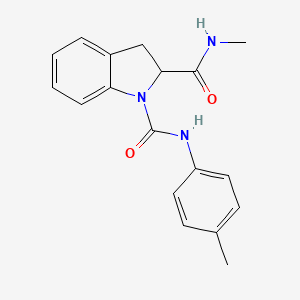

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

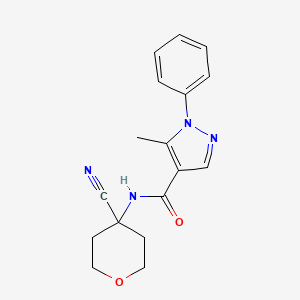

“N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide” is a complex organic compound that contains an indoline core, which is a type of heterocycle . The indoline core is substituted with a methyl group at the N2 position and a p-tolyl group at the N1 position. Additionally, it has a dicarboxamide functional group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the indoline core . The indoline core is aromatic in nature, which means it has a cyclic, planar structure with delocalized π-electrons .Chemical Reactions Analysis

Indoline derivatives can undergo a variety of chemical reactions. For example, they can be reduced to form indolines . They can also undergo C-H and N-H bond functionalizations to form a diverse range of N- and C3-alkylated indolines/indoles .Wissenschaftliche Forschungsanwendungen

Conformational Preferences and Structural Analysis

Research has explored the intrinsic conformational preferences of indoline-2-carboxylic acid and its derivatives, highlighting the impact of aromatic groups on restricting conformational space and influencing the cis-trans arrangement of amide bonds. Such studies are crucial for understanding the structural basis of these compounds' reactivity and interactions in different environments, which is essential for designing drugs and functional materials (Warren et al., 2010).

Synthesis and Catalysis

Innovative synthetic approaches have been developed for the synthesis of complex molecules, including tetracyclic indolobenzothiazine derivatives, highlighting the versatility of indoline derivatives in organic synthesis. These methodologies often involve palladium-catalyzed reactions or other catalytic processes that enable the formation of multiple bonds in a single step, showcasing the utility of these compounds in constructing novel chemical entities with potential applications in drug discovery and material science (Ha et al., 2015).

Material Science Applications

Indoline derivatives have been investigated for their applications in material science, particularly in the context of dye-sensitized solar cells. Metal-free organic dyes based on indoline structures have demonstrated high efficiencies, rivaling those of traditional metal-based dyes. This research opens up new avenues for the development of cost-effective and environmentally friendly materials for solar energy conversion (Horiuchi et al., 2004).

Biological Activity and Drug Discovery

Indoline derivatives have been extensively studied for their biological activities, including their role as inhibitors of HIV-1 reverse transcriptase. These compounds offer a promising platform for the development of novel antiviral agents, with studies focusing on optimizing their selectivity and potency against various strains of the virus. The exploration of indoline-2-carboxamide derivatives, in particular, has led to the identification of potent compounds with significant anti-HIV activity (Ragno et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide, also known as 2-N-methyl-1-N-(4-methylphenyl)-2,3-dihydroindole-1,2-dicarboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-N-methyl-1-N-(4-methylphenyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)20-18(23)21-15-6-4-3-5-13(15)11-16(21)17(22)19-2/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBZFXWZWTZMII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)

![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)

methanone](/img/structure/B2415047.png)